Clofeverine
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Overview
Description
Clofeverine is a highly selective relaxant for gastrointestinal smooth muscles with a beta-receptor stimulative nature. It is known for its potent inhibitory effect on spontaneous motility, which is comparable to that of isoproterenol and significantly stronger than papaverine . The compound is available in both free base and hydrochloride forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clofeverine involves the formation of its free base and hydrochloride forms. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of the core structure and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the desired product in its free base or hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Clofeverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Scientific Research Applications
Clofeverine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-receptor stimulation and smooth muscle relaxation.
Biology: Investigated for its effects on gastrointestinal motility and potential therapeutic applications.
Medicine: Explored for its potential use in treating gastrointestinal disorders due to its muscle relaxant properties.
Industry: Utilized in the development of pharmaceuticals targeting smooth muscle relaxation
Mechanism of Action
Clofeverine exerts its effects by stimulating beta-receptors in gastrointestinal smooth muscles, leading to relaxation and inhibition of spontaneous motility. The molecular targets include beta-adrenergic receptors, and the pathways involved are related to the modulation of intracellular cyclic AMP levels .
Comparison with Similar Compounds
Isoproterenol: A beta-adrenergic agonist with similar muscle relaxant properties.
Papaverine: A less potent smooth muscle relaxant compared to clofeverine.
Clofazimine: Although not a direct analog, it shares some structural similarities and pharmacological properties.
Uniqueness: this compound is unique due to its high selectivity and potency as a gastrointestinal smooth muscle relaxant. Its inhibitory effect on spontaneous motility is significantly stronger than that of papaverine and comparable to isoproterenol, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
54340-63-5 |
---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H16ClNO3/c17-11-1-3-12(4-2-11)21-9-14-13-8-16(20)15(19)7-10(13)5-6-18-14/h1-4,7-8,14,18-20H,5-6,9H2 |
InChI Key |
GVALVWDQPXGPCE-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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